

Comparative Guide: LC-MS Fragmentation & Analysis of 5-Nitropyrimidine-2-carbonitrile

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Compound of Interest

Compound Name: 5-Nitropyrimidine-2-carbonitrile

Cat. No.: B11924389

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Executive Summary & Chemical Context

5-Nitropyrimidine-2-carbonitrile (CAS: 38275-56-8) is a highly electron-deficient heterocyclic building block used in the synthesis of antiviral agents and kinase inhibitors. Its analysis by LC-MS presents unique challenges due to the synergistic electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups on the pyrimidine core.

This guide provides a mechanistic analysis of its mass spectrometric behavior, distinguishing it from structural analogs and isomers. Unlike standard pyrimidines which protonate easily, this compound's extreme electron deficiency necessitates specific ionization strategies and produces a distinct "fingerprint" fragmentation pattern dominated by radical losses and ring contractions.

Chemical Profile

Property	Detail	Impact on LC-MS
Formula	C ₅ H ₂ N ₄ O ₂	MW = 150.09 Da
Electronic State	Highly -deficient	Suppresses [M+H] ⁺ formation; enhances negative ion stability.
Key Moieties	5-Nitro, 2-Cyano	Diagnostic neutral losses: NO ₂ (46 Da), NO (30 Da), HCN (27 Da).
Acidity	High C-H acidity (C4/C6)	Facilitates [M-H] ⁻ formation in ESI Negative mode.

Ionization Physics: The Polarity Dilemma

Selecting the correct ionization mode is critical for this molecule. Standard protocols often fail because the basicity of the ring nitrogens is drastically reduced.

Comparison of Ionization Modes

Mode	Species Observed	Sensitivity	Mechanism & Recommendation
ESI Positive (+)	$[M+H]^+$ (m/z 151)	Low to Moderate	<p>Secondary Choice. The $-NO_2$ and $-CN$ groups pull electron density from ring nitrogens, making protonation difficult. Requires acidic mobile phase (0.1% Formic Acid) to force protonation.</p>
ESI Negative (-)	$[M-H]^-$ (m/z 149) or $M\bullet^-$ (m/z 150)	High	<p>Primary Recommendation. The electron-withdrawing groups render the C4/C6 protons acidic. Furthermore, nitro compounds readily capture electrons to form radical anions ($M\bullet^-$).</p>
APCI	$[M+H]^+$ or $[M]\bullet^+$	Moderate	<p>Useful if ESI fails due to matrix suppression. The thermal energy helps overcome the activation barrier for ionization.</p>



Expert Insight: While positive mode is standard for screening, Negative Mode ESI often yields 10-50x higher sensitivity for nitrated heterocycles. If using Positive mode, ensure high organic content in the mobile phase to assist desolvation.

Fragmentation Analysis (MS/MS)

The fragmentation of **5-Nitropyrimidine-2-carbonitrile** is driven by the stability of the leaving groups. The pattern is a "logical cascade" of neutral losses.

predicted Fragmentation Pathway (ESI+ m/z 151)

The protonated parent ion $[M+H]^+$ (m/z 151) undergoes dissociation primarily via the nitro group and the nitrile handle.

- Primary Channel (Nitro Loss):
 - m/z 151

121 (Loss of NO, -30 Da): Characteristic of nitro-aromatics.
 - m/z 151

105 (Loss of NO₂, -46 Da): Formation of the cation radical or even-electron species depending on H-transfer.
- Secondary Channel (Nitrile/Ring Loss):
 - m/z 151

124 (Loss of HCN, -27 Da): Loss of the exocyclic nitrile or ring opening.
- Deep Fragmentation (Ring Destruction):
 - m/z 105

78 (Loss of HCN): The pyrimidine ring, destabilized by NO₂ loss, ejects HCN.

- o m/z 78

51: Further ring degradation.

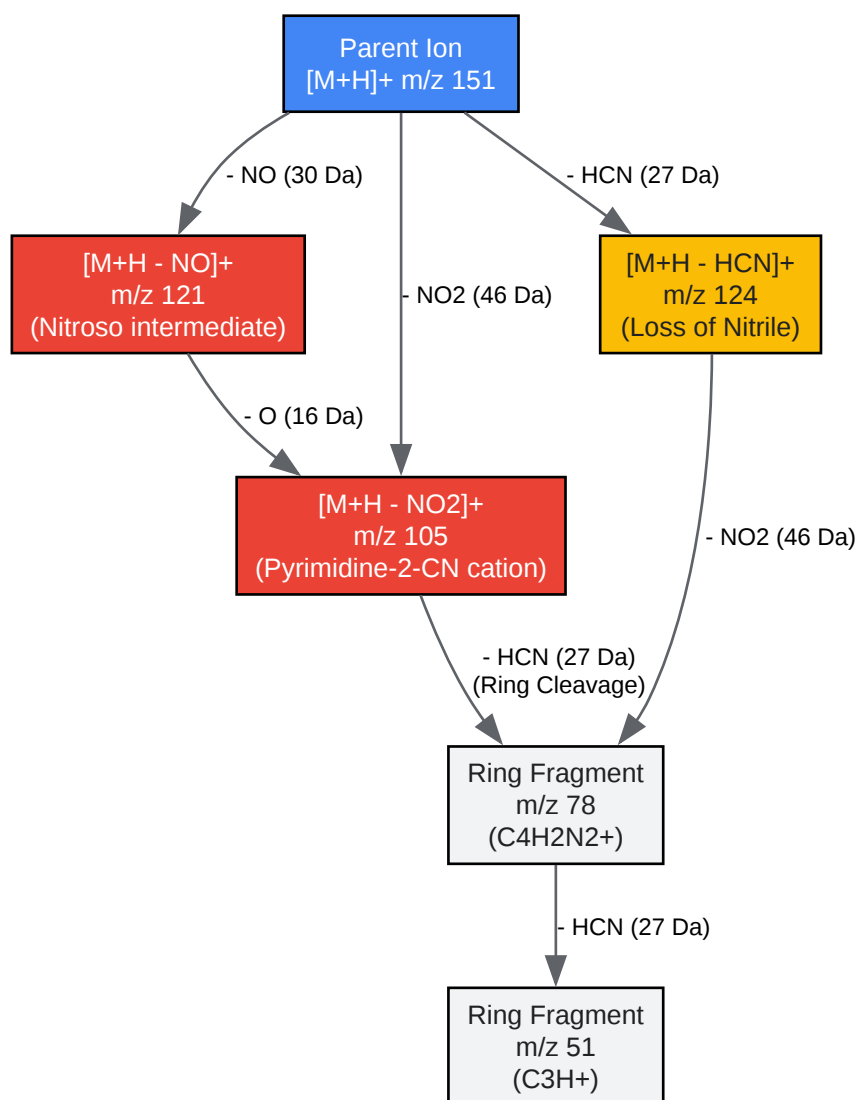
Comparative Fingerprint Table

To validate the identity of **5-Nitropyrimidine-2-carbonitrile**, compare its spectrum against its closest analogs.

Feature	5-Nitropyrimidine-2-carbonitrile	5-Nitropyrimidine (Analog)	Pyrimidine-2-carbonitrile (Analog)
Parent Ion (ESI+)	151	126	106
Primary Loss	-NO ₂ (46) & -HCN (27)	-NO ₂ (46)	-HCN (27)
Diagnostic Ion 1	m/z 121 ([M+H]-NO)	m/z 96 ([M+H]-NO)	Absent
Diagnostic Ion 2	m/z 105 ([M+H]-NO ₂)	m/z 80 ([M+H]-NO ₂)	m/z 79 ([M+H]-HCN)
Ring Opening	Sequential HCN losses	Sequential HCN losses	Single HCN loss dominant
Differentiation	Intersection of NO ₂ and CN losses	Lacks CN loss	Lacks NO ₂ loss

Mechanistic Visualization

The following diagram illustrates the predicted fragmentation tree for the protonated species [M+H]⁺.



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Caption: Predicted ESI⁺ fragmentation pathway showing parallel losses of NO/NO₂ and HCN, converging on the pyrimidine ring core fragments.

Experimental Protocol: Method Development

To achieve reproducible data for this compound, follow this optimized workflow.

A. Sample Preparation[1]

- Solvent: Dissolve 1 mg in 1 mL of Acetonitrile (ACN). Avoid Methanol if possible, as nucleophilic attack by methoxide on the electron-deficient ring can occur during storage.

- Dilution: Dilute to 1 µg/mL in 50:50 ACN:Water.

B. LC Conditions (Reverse Phase)

- Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for nitro-aromatics due to interactions).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-6 min: 5%
95% B
 - 6-8 min: 95% B
- Flow Rate: 0.3 - 0.5 mL/min.

C. MS Source Parameters (ESI)[2]

- Capillary Voltage: 3.0 kV (Pos) / 2.5 kV (Neg).
- Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile NO₂ group).
- Source Temp: 120°C.
- Desolvation Temp: 350°C.

D. System Suitability Test (Self-Validating)

To ensure the system is reading correctly:

- Inject a standard of 5-Nitropyrimidine (cheaper, stable analog).
- Verify the presence of m/z 126 and the fragment m/z 80 (Loss of NO₂).
- Inject the target. If m/z 151 is absent but m/z 150 is strong (in negative mode), switch polarity.

References

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